molecular formula C12H23NO3 B3048663 tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate CAS No. 1788041-39-3

tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B3048663
CAS No.: 1788041-39-3
M. Wt: 229.32
InChI Key: HUMJQOGXKFLZIK-VIFPVBQESA-N
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Description

tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-hydroxypropan-2-yl substituent at the stereochemically defined 3S position. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 . The compound’s key structural attributes include:

  • Boc protection: Enhances stability and modulates solubility.
  • Hydroxyisopropyl group: Introduces hydrophilicity and hydrogen-bonding capacity.
  • Stereochemistry: The 3S configuration is critical for enantioselective interactions in biological systems.

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for chiral building blocks in drug discovery.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJQOGXKFLZIK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122140
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-39-3
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a hydroxypropan-2-yl group. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its structural features make it a valuable tool in the study of enzyme-substrate interactions and protein-ligand binding .

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the hydroxypropan-2-yl group can enhance the compound’s solubility and bioavailability, making it a candidate for drug development .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituent at C3 Molecular Weight Stereochemistry (C3) Key Functional Groups Applications/Properties
tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (N/A) 2-hydroxypropan-2-yl 229.32 S Hydroxyl, Boc Chiral synthon, drug intermediate
tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate (1417789-46-8) 3-amino-2-pyridylamino 278.36 S Amino, pyridyl Kinase inhibitors, H-bond donors
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (952747-27-2) Aminooxy 202.25 S Aminooxy Bioconjugation, oxime formation
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (138108-72-2) Hydroxymethyl ~200 R Hydroxymethyl Building block for prodrugs
tert-Butyl 3-propoxypyrrolidine-1-carboxylate (1175835-99-0) Propoxy ~215 Not specified Ether Lipophilic prodrugs
tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate (1448850-59-6) Quinazolin-4-ylamino 314.38 S Aromatic heterocycle, amino Kinase/DNA-targeting agents

Substituent Effects on Physicochemical Properties

  • Hydroxyisopropyl vs.
  • Aminooxy vs. Hydroxyl: The aminooxy group () is more reactive, enabling conjugation chemistry (e.g., oxime ligation), but requires stabilization compared to the hydroxyl group .
  • Pyridyl/Amino vs.

Stereochemical Influence

  • The S configuration at C3 in the target compound and analogs () contrasts with the R configuration in . Enantiomers often exhibit divergent biological activities; for example, R-configured hydroxymethyl derivatives may show altered receptor binding or metabolic pathways .

Biological Activity

Tert-butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, with the CAS number 1357923-35-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C₁₂H₂₃NO₃
  • Molecular Weight : 229.316 g/mol
  • LogP : 1.952
  • PSA (Polar Surface Area) : 49.77 Ų

The compound exhibits several biological activities primarily linked to its structural characteristics. Its pyrrolidine ring and the presence of a tert-butyl group suggest potential interactions with various biological targets.

  • Neuroprotective Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. Studies have shown that such compounds can reduce oxidative stress and inflammatory responses in neuronal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase and β-secretase, which are involved in the degradation of neurotransmitters and amyloid precursor proteins, respectively. This inhibition could lead to enhanced cognitive function by increasing acetylcholine levels in the brain .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyResults
Neuroprotection against Aβ-induced toxicityIn vitro astrocyte modelModerate reduction in TNF-α and free radicals; 20% reduction in cell death
Inhibition of amyloidogenesisIn vivo rat model with scopolamineNo significant effect compared to galantamine; limited bioavailability noted
Enzyme inhibition (acetylcholinesterase)High-throughput screeningIC₅₀ = 15.4 nM for β-secretase; Kᵢ = 0.17 μM for acetylcholinesterase

Case Study 1: Neuroprotective Mechanism

In a study investigating the neuroprotective effects of related compounds, it was found that the administration of tert-butyl derivatives led to a significant decrease in neuronal cell death induced by amyloid-beta peptides in vitro. The mechanism was linked to reduced oxidative stress and lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study 2: Cognitive Enhancement Potential

Another study explored the cognitive enhancement potential of similar compounds in an animal model. While the compound did not show significant improvements compared to established treatments like galantamine, it highlighted the need for further investigation into its bioavailability and pharmacokinetics in the central nervous system .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, and how can reaction progress be monitored?

  • Methodological Answer: A common route involves coupling a pyrrolidine precursor with 2-hydroxypropan-2-yl groups using mixed anhydride intermediates. For example, DIPEA and isobutyl chloroformate facilitate mixed anhydride formation in CH2_2Cl2_2, followed by nucleophilic substitution with 2-amino-2-methylpropanol. LC-MS is critical for real-time monitoring of intermediate consumption (e.g., disappearance of starting material at t = 2 hours) . Post-reaction, workup includes sequential washes with 0.1 M HCl, NaHCO3_3, and brine, followed by flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) .

Q. How are structural and purity characteristics of this compound validated in academic settings?

  • Methodological Answer: Key techniques include:

  • NMR: 1^1H and 13^{13}C NMR to confirm stereochemistry (e.g., δ 1.42 ppm for tert-butyl protons) and absence of diastereomers .
  • IR: Peaks at ~3435 cm1^{-1} (O–H stretch) and ~1748 cm1^{-1} (carbamate C=O) .
  • HRMS: Verify molecular ion (e.g., [M+H]+^+ calculated: 318.27914; observed: 318.28009) .
  • HPLC: Assess enantiomeric purity (>99% via chiral columns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across studies?

  • Methodological Answer: Discrepancies may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or impurities. To resolve:

  • Compare coupling constants (e.g., J=8.2J = 8.2 Hz for aromatic protons in CDCl3_3 vs. J=9.4J = 9.4 Hz in THF ).
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Cross-validate with X-ray crystallography (e.g., WinGX/ORTEP for crystal structure analysis) .

Q. What strategies optimize enantioselective synthesis of the (3S) stereoisomer?

  • Methodological Answer:

  • Chiral Auxiliaries: Use (S)-proline-derived catalysts or enantiopure starting materials (e.g., (2S,4R)-pyrrolidine precursors) .
  • Catalytic Asymmetric Hydrogenation: Pd/C under H2_2 pressure (e.g., 70 psi) achieves >99% ee for intermediates .
  • Kinetic Resolution: Enzymatic hydrolysis with lipases (e.g., CAL-B) to separate diastereomers .

Q. How do air- and moisture-sensitive reagents impact the synthesis of this compound, and how are these challenges mitigated?

  • Methodological Answer:

  • Reagent Handling: Use Schlenk lines for reactions involving NaH or borane-dimethyl sulfide .
  • Solvent Purity: Distill THF over Na/benzophenone to remove O2_2 and H2_2O .
  • Inert Atmosphere: Argon sparging for Sonogashira couplings (e.g., Pd(PPh3_3)4_4, CuI) to prevent oxidative side reactions .

Data Contradiction Analysis

Q. Why do yields vary significantly (59–99%) in multi-step syntheses of related pyrrolidine derivatives?

  • Methodological Answer:

  • Intermediate Stability: Hydroxypropan-2-yl groups are prone to dehydration; stabilize with TBS protection (e.g., tert-butyldimethylsilyl ethers) .
  • Purification Losses: Flash chromatography (25 g silica columns) may lose polar byproducts; optimize gradients or switch to reverse-phase HPLC .
  • Catalyst Deactivation: Pd/C poisoning by sulfur impurities; pre-treat with Et3_3N to scavenge acidic sites .

Tables for Key Parameters

Parameter Typical Values Evidence Source
Melting Point114–116°C (crystallized from EtOAc)
Specific Rotation ([α]D_D)−55.0 (c 0.20, CHCl3_3)
HRMS Accuracy (ppm)<2 ppm deviation
Enantiomeric Excess (ee)>99% (chiral HPLC)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-Butyl (3S)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

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